CPI-4203 Exhibits ~25-Fold Lower KDM5A Potency than CPI-455
In enzymatic assays against full-length human KDM5A, CPI-4203 demonstrated an IC50 of 250 nM, while the structurally related analog CPI-455 showed an IC50 of 10 nM, resulting in a 25-fold difference in potency [1]. This data establishes CPI-4203 as a significantly weaker inhibitor, suitable for experiments where partial target engagement is desired or where dose-response studies require a less potent tool compound.
| Evidence Dimension | Inhibition of KDM5A enzymatic activity (IC50) |
|---|---|
| Target Compound Data | 250 nM |
| Comparator Or Baseline | CPI-455: 10 nM |
| Quantified Difference | 25-fold less potent |
| Conditions | Full-length human KDM5A, in vitro enzymatic assay |
Why This Matters
This 25-fold potency gap allows CPI-4203 to serve as a matched-pair control for establishing dose-response relationships or for use in assays where high potency would mask partial inhibition effects.
- [1] Vinogradova M, et al. An inhibitor of KDM5 demethylases reduces survival of drug-tolerant cancer cells. Nat Chem Biol. 2016 Jul;12(7):531-8. View Source
